molecular formula C8H5BrF2O3 B13579655 2-(2-Bromo-4,5-difluorophenyl)-2-hydroxyacetic acid

2-(2-Bromo-4,5-difluorophenyl)-2-hydroxyacetic acid

Cat. No.: B13579655
M. Wt: 267.02 g/mol
InChI Key: HFEOWUDXRJULDZ-UHFFFAOYSA-N
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Description

2-(2-Bromo-4,5-difluorophenyl)-2-hydroxyacetic acid is an organic compound that belongs to the class of phenylacetic acids It is characterized by the presence of bromine and fluorine atoms on the phenyl ring, which significantly influence its chemical properties and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromo-4,5-difluorophenyl)-2-hydroxyacetic acid typically involves the bromination and fluorination of phenylacetic acid derivatives. One common method includes the following steps:

    Fluorination: The fluorine atoms are introduced using fluorinating agents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Hydroxylation: The hydroxyl group is introduced through a hydroxylation reaction, often using hydrogen peroxide or other oxidizing agents.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and fluorination processes, followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromo-4,5-difluorophenyl)-2-hydroxyacetic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group or reduced to a methylene group.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylacetic acids, while oxidation and reduction can yield carbonyl or methylene derivatives.

Scientific Research Applications

2-(2-Bromo-4,5-difluorophenyl)-2-hydroxyacetic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a probe for studying biological pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(2-Bromo-4,5-difluorophenyl)-2-hydroxyacetic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The bromine and fluorine atoms can enhance binding affinity and specificity, while the hydroxyl group can participate in hydrogen bonding and other interactions. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4,5-difluorophenylacetic acid
  • 2-Bromo-4,5-difluorophenol
  • 2-Bromo-4,5-difluorobenzyl alcohol

Uniqueness

2-(2-Bromo-4,5-difluorophenyl)-2-hydroxyacetic acid is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, which can significantly influence its reactivity and interactions. This makes it a valuable compound for various research applications where specific chemical properties are required.

Properties

Molecular Formula

C8H5BrF2O3

Molecular Weight

267.02 g/mol

IUPAC Name

2-(2-bromo-4,5-difluorophenyl)-2-hydroxyacetic acid

InChI

InChI=1S/C8H5BrF2O3/c9-4-2-6(11)5(10)1-3(4)7(12)8(13)14/h1-2,7,12H,(H,13,14)

InChI Key

HFEOWUDXRJULDZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1F)F)Br)C(C(=O)O)O

Origin of Product

United States

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